molecular formula C14H16N2O6 B11563053 Cyclohexylmethyl 2,4-dinitrobenzoate

Cyclohexylmethyl 2,4-dinitrobenzoate

Cat. No.: B11563053
M. Wt: 308.29 g/mol
InChI Key: HELLRIUUVMFYIP-UHFFFAOYSA-N
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Description

Cyclohexylmethyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C₁₄H₁₆N₂O₆ It is a derivative of benzoic acid, where the benzoate group is substituted with a cyclohexylmethyl group and two nitro groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexylmethyl 2,4-dinitrobenzoate typically involves the esterification of 2,4-dinitrobenzoic acid with cyclohexylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the nitro groups.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrobenzoic acid and cyclohexylmethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products:

    Nucleophilic Substitution: Substituted nitrobenzoates.

    Reduction: Cyclohexylmethyl 2,4-diaminobenzoate.

    Hydrolysis: 2,4-dinitrobenzoic acid and cyclohexylmethanol.

Scientific Research Applications

Cyclohexylmethyl 2,4-dinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate and its effects on biological systems.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexylmethyl 2,4-dinitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can undergo redox reactions, influencing cellular oxidative stress pathways. The ester linkage allows for hydrolysis, releasing active components that can interact with biological molecules. The compound’s effects are mediated through its ability to modify the chemical environment and interact with specific enzymes or receptors.

Comparison with Similar Compounds

    Methyl 2,4-dinitrobenzoate: Similar structure but with a methyl group instead of a cyclohexylmethyl group.

    Ethyl 2,4-dinitrobenzoate: Similar structure but with an ethyl group instead of a cyclohexylmethyl group.

    Cyclohexylmethyl 3,5-dinitrobenzoate: Similar structure but with nitro groups at the 3 and 5 positions.

Uniqueness: Cyclohexylmethyl 2,4-dinitrobenzoate is unique due to the presence of the cyclohexylmethyl group, which imparts different steric and electronic properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

IUPAC Name

cyclohexylmethyl 2,4-dinitrobenzoate

InChI

InChI=1S/C14H16N2O6/c17-14(22-9-10-4-2-1-3-5-10)12-7-6-11(15(18)19)8-13(12)16(20)21/h6-8,10H,1-5,9H2

InChI Key

HELLRIUUVMFYIP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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